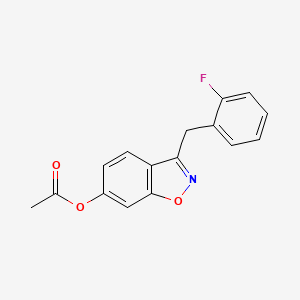

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate

Description

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate is a synthetic benzoxazole derivative characterized by a 1,2-benzoxazole core substituted at position 3 with a 2-fluorobenzyl group and at position 6 with an acetate ester. Benzoxazole derivatives are frequently explored for their metabolic stability and ability to interact with biological targets via hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name |

[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-10(19)20-12-6-7-13-15(18-21-16(13)9-12)8-11-4-2-3-5-14(11)17/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSRLZINCSPTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative.

Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.

Acetylation: The final step involves the acetylation of the hydroxyl group on the benzoxazole ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Saturated heterocycles.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the benzoxazole core provides structural stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents: The 2-fluorobenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxyphenoxy group in , which prioritizes solubility for systemic applications. Replacement of the acetate group in the target compound with a methanesulfonate (as in ) significantly alters pharmacokinetics, favoring renal excretion over tissue accumulation .

Heterocyclic Core Influence :

- Compounds with 1,2-benzoxazole cores (target compound, ) exhibit greater metabolic stability than oxadiazole analogs (e.g., ) due to reduced susceptibility to oxidative degradation .

- Hybrid structures like the triazolopyridazine-benzoxazole in demonstrate broader target engagement but increased synthetic complexity .

Biological Target Specificity :

- The piperidine-substituted benzoxazole in shows affinity for CNS receptors (e.g., serotonin or dopamine receptors), whereas the target compound’s fluorinated aromatic system may favor kinase inhibition (e.g., JAK or MAPK pathways) .

- Oxadiazole derivatives (e.g., ) are often associated with antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Data Tables

Table 1: Physicochemical Properties (Representative Compounds)

| Property | Target Compound | 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate |

|---|---|---|---|

| Molecular Weight | ~315.3 g/mol | ~260.3 g/mol | ~365.4 g/mol |

| logP (Predicted) | 3.2 | 2.1 | 1.8 |

| Solubility (mg/mL) | <0.1 (aqueous) | 5.6 (aqueous) | 12.3 (aqueous) |

| Key Stability Feature | Stable to hydrolysis | Sensitive to acidic conditions | Stable in physiological pH |

Q & A

Q. What are the established synthetic routes for 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate?

Methodological Answer: A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with 2-fluorobenzyl bromide under reflux conditions, followed by acetylation of the hydroxyl group at position 6. Key steps include:

Cyclization : React methyl 3-amino-4-hydroxybenzoate with 2-fluorobenzyl bromide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 120°C for 15–20 hours .

Esterification : Treat the intermediate 6-hydroxybenzoxazole derivative with acetic anhydride in pyridine to introduce the acetate group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product.

Q. How is the structural integrity of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate confirmed?

Methodological Answer:

Q. What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or oxidases using fluorescence-based protocols (e.g., NADPH depletion for oxidases).

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HeLa cells at concentrations of 1–100 μM.

- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and aqueous solubility .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., ATCC-certified) and passage numbers.

- Validate compound purity (>95% by HPLC) to exclude batch-to-batch variability .

- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate with positive controls (e.g., staurosporine for kinase inhibition).

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .

Q. What strategies optimize the low yield of the fluorobenzyl cyclization step?

Methodological Answer:

- Catalyst Screening : Test alternatives to ZnCl₂ (e.g., FeCl₃, BF₃·Et₂O) to improve electrophilic aromatic substitution .

- Solvent Optimization : Replace toluene with DMF or DMSO to enhance solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to 30 minutes at 150°C, improving yields by ~20% .

Q. How can computational modeling predict the compound’s pharmacokinetics (PK) and blood-brain barrier (BBB) penetration?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model BBB permeability based on logP and polar surface area.

- ADMET Prediction : Employ SwissADME to estimate bioavailability (%F >30% indicates oral viability) and CYP450 interactions .

- Docking Studies : Target sGC (soluble guanylate cyclase) using AutoDock Vina to assess binding affinity, given structural similarities to CNS-penetrant fluorobenzyl derivatives .

Q. What advanced techniques identify metabolites of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate in human plasma?

Methodological Answer:

- LC-HRMS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O:ACN) to detect phase I/II metabolites.

- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃-COO-) to track hydrolysis of the acetate group in vitro .

- Exposome Mapping : Correlate metabolite levels with environmental exposure data via longitudinal cohort studies .

Q. How are structure-activity relationships (SAR) explored for fluorobenzyl-benzoxazole derivatives?

Methodological Answer:

- Analog Synthesis : Replace the 2-fluorobenzyl group with 3- or 4-fluoro isomers to assess electronic effects on target binding .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzoxazole oxygen) and hydrophobic regions .

- Free-Wilson Analysis : Quantify contributions of substituents (fluorine, acetate) to bioactivity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.